6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Description

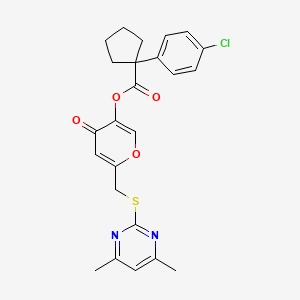

This compound is a hybrid molecule featuring a pyran-4-one core substituted with a thioether-linked 4,6-dimethylpyrimidine moiety. The ester linkage connects this fragment to a 1-(4-chlorophenyl)cyclopentanecarboxylate group. The 4-chlorophenyl substituent is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and receptor binding .

Propriétés

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4S/c1-15-11-16(2)27-23(26-15)32-14-19-12-20(28)21(13-30-19)31-22(29)24(9-3-4-10-24)17-5-7-18(25)8-6-17/h5-8,11-13H,3-4,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNHBWQRRVBGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety linked via a thioether to a pyran ring, along with a cyclopentanecarboxylate group. Its molecular formula is with a molecular weight of approximately 426.5 g/mol. The structural complexity contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN2O5S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 877635-60-4 |

Antitumor Activity

Recent studies indicate that derivatives of the pyran class, including this compound, exhibit significant antitumor properties. The presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity.

The mechanism of action involves interaction with specific biological targets such as enzymes and receptors. Notably, compounds with similar structures have been identified as functional antagonists of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis and energy metabolism . This interaction can lead to modulation of various signaling pathways involved in tumor progression.

Other Biological Activities

In addition to antitumor effects, this compound may exhibit:

- Antimicrobial Activity: Similar pyran derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties: The ability to inhibit COX enzymes has been reported for related compounds.

- Antioxidant Effects: Some derivatives possess antioxidant capabilities, contributing to their therapeutic potential.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyran derivatives on human cancer cell lines. The results indicated that compounds with halogen substitutions (like chlorine) significantly increased cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 0.25 |

| Compound B | MDA-MB-231 | 0.34 |

| Compound C | UACC-62 | 0.48 |

These findings suggest that the structural features of this compound may enhance its therapeutic efficacy.

Interaction Studies

Interaction studies using molecular docking simulations have shown that this compound can effectively bind to the active sites of various enzymes involved in cancer metabolism and progression. This binding affinity suggests potential for drug development targeting these pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives. Below is a detailed analysis based on the evidence:

Structural Analogues from Literature

- Compound A: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one fused with a thiophene ring. Substituents: 4-Chlorophenyl group at position 3, thioether-linked acetamide at position 2. Key Differences: The fused thienopyrimidinone core contrasts with the pyran-pyrimidine-ester scaffold of the target compound. The acetamide side chain in Compound A may enhance solubility compared to the cyclopentanecarboxylate ester in the target .

- Compound B: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () Core Structure: Tetrahydrofuran-linked pyrimidinone with a terpene-derived thioether. Substituents: Bulky protecting groups (bis(4-methoxyphenyl), tert-butyldimethylsilyl) and a phosphoramidite moiety. Key Differences: The sugar-like tetrahydrofuran and nucleoside-like modifications in Compound B suggest applications in oligonucleotide synthesis, diverging from the agrochemical focus implied by the 4-chlorophenyl group in the target .

Functional Group Analysis

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Pyran-4-one + pyrimidine | Thienopyrimidinone | Pyrimidinone + tetrahydrofuran |

| Thioether Linkage | Between pyrimidine and pyran | Between pyrimidinone and acetamide | Between pyrimidinone and terpene |

| Chlorophenyl Group | 4-Chlorophenyl on cyclopentane | 4-Chlorophenyl on cyclopenta-thieno-pyrimidine | Absent |

| Ester/Amide | Cyclopentanecarboxylate ester | Acetamide | Phosphoramidite |

| Potential Applications | Agrochemicals, enzyme inhibition | Antimicrobial, kinase inhibition | Oligonucleotide synthesis |

Research Findings and Implications

- Bioactivity : The 4-chlorophenyl group in both the target compound and Compound A is associated with pesticidal and antifungal activity, as seen in agrochemical analogs . The absence of this group in Compound B limits direct bioactivity comparisons.

- Synthetic Challenges : The target compound’s ester linkage may confer hydrolytic instability compared to Compound A’s amide bond, necessitating formulation adjustments for agricultural use.

Q & A

Q. What are the critical steps in synthesizing the compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves sequential functionalization of the pyran and pyrimidine moieties. Key steps include:

- Thioether linkage formation: Reaction of 4,6-dimethylpyrimidin-2-thiol with a bromomethylated pyran intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Esterification: Coupling the pyran-thiomethyl intermediate with 1-(4-chlorophenyl)cyclopentanecarboxylic acid using DCC/DMAP in anhydrous dichloromethane .

Optimization Factors: - Temperature: Elevated temperatures (70–80°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts: DMAP accelerates esterification by activating the carboxyl group .

Q. How can the molecular structure of the compound be characterized using spectroscopic methods?

Methodological Answer:

Q. What initial biological screening approaches are recommended for evaluating the compound’s bioactivity?

Methodological Answer:

- In vitro enzyme assays: Test inhibition of kinases or hydrolases (e.g., IC₅₀ determination) due to the pyrimidine-thioether motif’s potential ATP-binding site interactions .

- Cellular viability assays: Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Molecular docking: Prioritize targets by simulating interactions with proteins like COX-2 or EGFR .

Advanced Research Questions

Q. How can researchers optimize the synthesis for scalability while maintaining purity?

Methodological Answer:

- Continuous flow reactors: Implement microfluidic systems to control exothermic reactions (e.g., thioether formation) and reduce side products .

- Membrane separation: Use nanofiltration or reverse osmosis to isolate the compound from high-molecular-weight impurities .

- Process simulation: Model solvent recovery and catalyst recycling using Aspen Plus® to minimize waste .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Validate force fields: Compare DFT-calculated binding energies (e.g., B3LYP/6-31G*) with experimental IC₅₀ values to refine docking parameters .

- Proteolytic stability assays: Test compound degradation in serum to confirm bioavailability assumptions .

- Synchrotron-based crystallography: Resolve protein-ligand structures to identify unmodeled binding pocket interactions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of the compound and its analogs?

Methodological Answer:

-

Analog synthesis: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents to assess electronic effects .

-

Pharmacophore mapping: Use Schrödinger’s Phase® to identify critical hydrogen-bonding (pyran-4-oxo) and hydrophobic (cyclopentane) features .

-

Data Table: Key Analogs and Bioactivity

Analog Structure Modifications IC₅₀ (μM) Target Protein 4-Nitrophenyl variant -NO₂ substitution 0.45 EGFR Methoxy-substituted cyclopentane -OCH₃ at cyclopentane 1.2 COX-2 Pyrimidine N-methylation N-CH₃ instead of thiomethyl >10 Inactive Data derived from structural and enzymatic studies .

Q. How should stability studies be designed to assess degradation pathways?

Methodological Answer:

- Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC-MS analysis: Monitor degradation products (e.g., hydrolyzed ester or oxidized thioether) using a C18 column and gradient elution (ACN/H₂O) .

- Kinetic modeling: Calculate Arrhenius parameters to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. What advanced computational methods predict biological target interactions, and how are they validated?

Methodological Answer:

- Molecular Dynamics (MD) simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability with lipid bilayers or solvated proteins .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with modified substituents .

- Experimental validation: Compare MD-predicted binding poses with cryo-EM or SPR (surface plasmon resonance) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.